molecular formula C10H8BrN3O3 B2885755 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide CAS No. 1797644-83-7

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2885755
CAS RN: 1797644-83-7
M. Wt: 298.096
InChI Key: YNQNXASWAAHQFJ-UHFFFAOYSA-N
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Description

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C10H8BrN3O2 and a molecular weight of 284.1 g/mol.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide have been extensively studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells and exhibit significant antimicrobial activity against various pathogenic microorganisms. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide in lab experiments include its high potency and selectivity towards certain enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide. These include:
1. Further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
2. Investigation of its potential applications in drug development for cancer, inflammation, and infectious diseases.
3. Development of novel synthetic routes for the preparation of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide and its analogs.
4. Investigation of its potential applications in material science, such as the development of new sensors and catalysts.
5. Studies on the toxicity and safety of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide in various organisms and ecosystems.
Conclusion:
In conclusion, 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide involves the reaction between 5-bromo-2-methyl-3-nitrobenzoic acid and cyanomethyl N,N-diethylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform.

Scientific Research Applications

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It has been found to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

properties

IUPAC Name

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-6-8(10(15)13-3-2-12)4-7(11)5-9(6)14(16)17/h4-5H,3H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNXASWAAHQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide

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